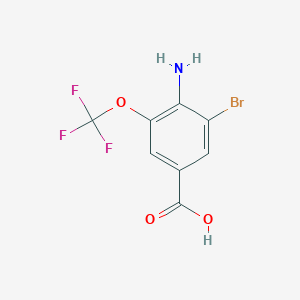

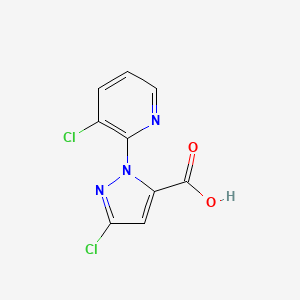

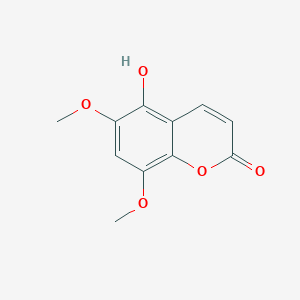

![molecular formula C16H16BrNO4 B3037252 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol CAS No. 477848-22-9](/img/structure/B3037252.png)

4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol

Vue d'ensemble

Description

4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, commonly known as 4-Bromo-2-MOP, is an aromatic heterocyclic compound with a molar mass of 346.33 g/mol. It is a colorless, crystalline solid with a melting point of 153-154 °C. 4-Bromo-2-MOP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of other heterocycles, such as indoles, pyrroles, and quinolines.

Applications De Recherche Scientifique

Chemical Analysis and Detection

- A high-performance liquid chromatography with tandem mass spectrometry method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, in a case of severe intoxication (Poklis et al., 2014).

Molecular Structure Analysis

- The molecular structure of 2-{[(4-Bromophenyl)iminomethyl]-6-methoxyphenol, which is closely related to 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, was analyzed, revealing planarity supported by conjugation and resonance-assisted intramolecular hydrogen bonding (Yang et al., 2005).

Synthesis and Biological Activities

- Novel bromophenols, which include derivatives of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, were synthesized and found to have inhibitory properties against human carbonic anhydrase II, suggesting potential therapeutic applications (Balaydın et al., 2012).

- Methylated and acetylated derivatives of natural bromophenols, related to 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, exhibited significant antioxidant and anticancer activities, highlighting their potential in drug development (Dong et al., 2022).

Antioxidant Properties

- Naturally occurring bromophenols from marine red algae, related to 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, demonstrated potent antioxidant activities, suggesting their potential in food preservation and health applications (Li et al., 2011).

Catalytic and Electrochemical Applications

- Cobalt(III) complexes derived from Schiff base ligands, including derivatives of 4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol, were investigated for their catalytic promiscuity, revealing potential applications in chemical synthesis (Dasgupta et al., 2020).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as 4-bromo-3,5-dimethoxyamphetamine, have been found to interact with the 5-hydroxytryptamine (serotonin) receptors .

Mode of Action

These interactions could lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Given its potential interaction with serotonin receptors, it may influence pathways related to mood regulation, sleep, and other neurological processes .

Pharmacokinetics

Similar compounds are known to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Based on its potential interaction with serotonin receptors, it may influence neuronal signaling and potentially have psychoactive effects .

Propriétés

IUPAC Name |

4-bromo-2-[(3,5-dimethoxyphenyl)iminomethyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-20-13-6-12(7-14(8-13)21-2)18-9-10-4-11(17)5-15(22-3)16(10)19/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDYONALYHDASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178321 | |

| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol | |

CAS RN |

477848-22-9 | |

| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-[[(3,5-dimethoxyphenyl)imino]methyl]-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

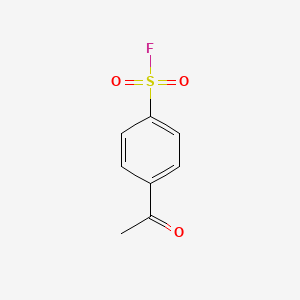

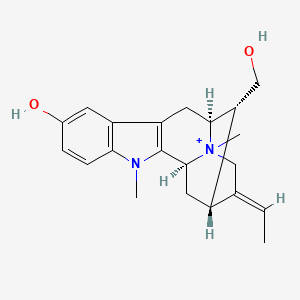

![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)